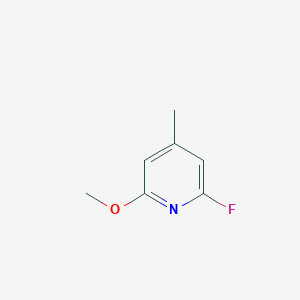

2-fluoro-6-methoxy-4-methylpyridine

Description

Properties

IUPAC Name |

2-fluoro-6-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYZWWRKONZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-fluoro-6-methoxy-4-methylpyridine

Foreword: Navigating the Landscape of a Niche Chemical Entity

To our fellow researchers, scientists, and drug development professionals, this guide addresses the chemical properties of 2-fluoro-6-methoxy-4-methylpyridine. It is important to note that while this compound represents a structure of significant interest, comprehensive experimental data in the public domain is limited. Therefore, this document serves as a technical guide that combines available information on closely related analogues with established principles of organic chemistry to predict its behavior and utility. The insights provided herein are intended to empower your research endeavors by offering a robust framework for understanding and manipulating this molecule.

Physicochemical and Spectroscopic Profile

The introduction of fluoro, methoxy, and methyl groups onto the pyridine scaffold imparts a unique combination of electronic and steric properties. These substituents are crucial in modulating the molecule's reactivity, solubility, and interaction with biological targets.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-fluoro-6-methoxy-4-methylpyridine, extrapolated from data available for structurally similar compounds.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₇H₈FNO | - |

| Molecular Weight | 141.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar compounds like 2-fluoro-4-methylpyridine and 2-fluoro-6-methylpyridine.[1][2] |

| Boiling Point | ~160-180 °C | Interpolated from the boiling points of 2-fluoro-6-methylpyridine (140-141 °C) and 2-fluoro-4-methylpyridine (160-161 °C), with an expected increase due to the methoxy group. |

| Density | ~1.1 g/mL | Estimated to be slightly higher than that of 2-fluoro-6-methylpyridine (1.077 g/mL) and 2-fluoro-4-methylpyridine (1.078 g/mL). |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected behavior for a small organic molecule of this nature. |

| CAS Number | Not readily available in public databases | This suggests the compound is not widely commercialized. |

Predicted Spectroscopic Data

The spectroscopic signature of 2-fluoro-6-methoxy-4-methylpyridine is key to its identification and characterization. The following are predicted spectral data based on established chemical shift and absorption frequency principles.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons (2H): Two singlets or doublets in the range of 6.0-7.5 ppm. - Methoxy protons (3H): A singlet around 3.8-4.0 ppm. - Methyl protons (3H): A singlet around 2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of 100-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Methoxy carbon: A peak around 55 ppm. - Methyl carbon: A peak around 15-20 ppm. |

| ¹⁹F NMR | A singlet in the typical range for fluoropyridines. |

| IR Spectroscopy | - C-F stretch: ~1200-1250 cm⁻¹. - C-O (methoxy) stretch: ~1050-1250 cm⁻¹. - Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹. - C-H stretches: ~2850-3100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 141.14. |

Synthesis of 2-fluoro-6-methoxy-4-methylpyridine: A Proposed Route

Given the lack of a standardized, published synthesis for 2-fluoro-6-methoxy-4-methylpyridine, a plausible synthetic strategy can be devised from commercially available starting materials, leveraging well-established transformations for pyridine functionalization. A logical approach would be to start with a pre-functionalized pyridine ring and introduce the remaining substituents.

Proposed Synthetic Workflow

A potential route could commence from 2,6-dichloro-4-methylpyridine. This pathway involves a regioselective nucleophilic aromatic substitution (SNA) of the chlorine atoms, followed by a fluorination step.

Caption: Proposed synthesis of 2-fluoro-6-methoxy-4-methylpyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-chloro-6-methoxy-4-methylpyridine

-

To a solution of 2,6-dichloro-4-methylpyridine in anhydrous methanol, add one equivalent of sodium methoxide at room temperature.

-

Stir the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS. The methoxide will preferentially displace one of the chlorine atoms due to the directing effects of the methyl group and the pyridine nitrogen.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to obtain pure 2-chloro-6-methoxy-4-methylpyridine.

Step 2: Synthesis of 2-fluoro-6-methoxy-4-methylpyridine (Halex Reaction)

-

In a sealed vessel, combine 2-chloro-6-methoxy-4-methylpyridine, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling aprotic polar solvent such as DMSO or sulfolane.

-

Heat the mixture to a high temperature (typically 150-220 °C) and stir vigorously for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling, carefully quench the reaction with water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product by distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-fluoro-6-methoxy-4-methylpyridine is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing fluorine atom at the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is an excellent leaving group for SNAr reactions. The electron-deficient nature of the pyridine ring at the α-position (C2) makes it susceptible to attack by a wide range of nucleophiles.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the introduction of various functional groups at the 2-position, making it a valuable intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[3][4]

Examples of Potential Nucleophiles:

-

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

-

N-Nucleophiles: Amines, amides, and azides.

-

S-Nucleophiles: Thiolates and sulfides.

-

C-Nucleophiles: Grignard reagents and organolithiums (with caution and under specific conditions).

Other Potential Reactions

-

Electrophilic Aromatic Substitution: This is generally difficult on pyridine rings unless strongly activating groups are present. The existing substituents would likely direct any potential electrophilic attack to the C3 or C5 positions.

-

Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under appropriate conditions.

-

Reactions of the Methoxy Group: The methoxy group can be cleaved to the corresponding hydroxypyridine using strong acids like HBr or BBr₃.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemical research. The specific substitution pattern of 2-fluoro-6-methoxy-4-methylpyridine suggests its potential as a key building block in these areas.

Caption: Potential applications of 2-fluoro-6-methoxy-4-methylpyridine.

The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and electronic properties. The methyl group provides a point for further functionalization or can be important for steric interactions within a binding pocket.

Safety and Handling

While specific safety data for 2-fluoro-6-methoxy-4-methylpyridine is not available, it is prudent to handle this compound with the same precautions as for similar fluorinated pyridines.

-

General Hazards: Expected to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[1][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-fluoro-6-methoxy-4-methylpyridine is a chemical entity with significant potential as a versatile building block in synthetic chemistry. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from related compounds and fundamental chemical principles. Its predicted susceptibility to nucleophilic aromatic substitution at the 2-position opens up a wide array of possibilities for the synthesis of novel and complex molecules for various applications, particularly in the life sciences. It is our hope that this guide will serve as a valuable resource for researchers looking to explore the potential of this intriguing molecule.

References

-

PubChem. 2-Fluoro-6-methoxypyridine. [Link]

-

PubChem. 2-Fluoro-4-methylpyridine. [Link]

-

PubChem. 2-Fluoro-6-methylpyridine. [Link]

-

Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(8), 3757-3767. [Link]

-

PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. [Link]

- European Patent Office.

- Google Patents. Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

Sources

Synthesis and Process Optimization of 2-Fluoro-6-methoxy-4-methylpyridine: A Technical Guide

Executive Summary & Chemical Rationale

The compound (CAS: 1228897-87-7) is a highly versatile, di-functionalized building block utilized extensively in medicinal chemistry and agrochemical development. The orthogonal reactivity of its substituents—a labile fluoro group primed for further nucleophilic aromatic substitution (SNAr) or cross-coupling, alongside a stable methoxy ether—makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

Direct methoxylation of a dichloro-pyridine precursor requires harsh conditions that often lead to poor yields and complex impurity profiles. Instead, the most scalable and economically viable synthetic route relies on a sequential two-step approach: a Halogen Exchange (Halex) reaction followed by a regioselective SNAr, starting from the commercially available1[1].

Retrosynthetic Strategy & Pathway Design

The retrosynthetic logic relies on the heightened electronegativity of fluorine. Replacing the chlorine atoms with fluorine drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, activating it for a highly controlled, regioselective methoxylation[2].

Figure 1: Retrosynthetic and forward synthesis of 2-fluoro-6-methoxy-4-methylpyridine.

Mechanistic Insights: Causality in Reaction Design

1. The Halex Fluorination Causality: The conversion of C-Cl to C-F bonds using Potassium Fluoride (KF) is driven by the high thermodynamic stability of the resulting C-F bond. However, because fluoride is a poor nucleophile in the presence of protic solvents, the reaction mandates a polar aprotic solvent (e.g., DMSO) and elevated temperatures (180°C). As established in 3, the strict exclusion of water is the primary causality factor for success[3]. Trace moisture leads to the formation of hydroxide ions, which outcompete fluoride and generate unwanted pyridone (hydroxy-pyridine) byproducts.

2. Regioselective SNAr Causality:

The reaction of 2,6-difluoro-4-methylpyridine with sodium methoxide is a self-regulating system. The initial nucleophilic attack at the C2 position is rapid due to the electron-withdrawing effect of both the nitrogen and the two fluorine atoms. Once the methoxy group is installed, it exerts a powerful resonance-donating effect (+M effect) into the pyridine

Experimental Methodologies: Step-by-Step Protocols

Phase 1: Synthesis of 2,6-Difluoro-4-methylpyridine (Halex Reaction)

Self-Validating Protocol:

-

Preparation : Charge a dry, nitrogen-purged reactor with anhydrous DMSO. Add anhydrous Potassium Fluoride (2.5 eq).

-

Validation Check: Perform Karl Fischer titration on the slurry; moisture must be <0.05% before proceeding.

-

-

Addition : Add 2,6-dichloro-4-methylpyridine (1.0 eq) to the slurry.

-

Reaction : Heat the mixture to 180°C under vigorous stirring for 10-12 hours.

-

Monitoring : Sample the reaction and analyze via GC-MS. The reaction is deemed complete when the mono-chloro-mono-fluoro intermediate is <1% area.

-

Isolation : Cool the reactor to 50°C. Isolate the highly volatile 2,6-difluoro-4-methylpyridine via direct vacuum distillation from the reaction mixture to avoid aqueous workup losses.

Phase 2: Synthesis of 2-Fluoro-6-methoxy-4-methylpyridine (SNAr)

Self-Validating Protocol:

-

Preparation : Dissolve the purified 2,6-difluoro-4-methylpyridine (1.0 eq) in anhydrous methanol (10 volumes) under an inert atmosphere. Cool the solution to 0°C using an ice-brine bath.

-

Addition : Slowly add a 25% wt. solution of Sodium Methoxide in methanol (1.05 eq) dropwise over 1 hour.

-

Causality: The dropwise addition at 0°C manages the exothermic Meisenheimer complex formation, preventing thermal runaway that could overcome the activation energy barrier for di-substitution.

-

-

Reaction : Remove the cooling bath and allow the mixture to warm to room temperature (25°C). Stir for an additional 2-3 hours.

-

Monitoring : Analyze via HPLC or TLC. The reaction is complete when the starting material is entirely consumed.

-

Workup : Quench the reaction with saturated aqueous ammonium chloride to neutralize any unreacted methoxide. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification : Purify the crude oil via silica gel chromatography (Hexanes/EtOAc) or short-path distillation to yield the pure target API building block.

Figure 2: Step-by-step operational workflow for the two-phase synthesis protocol.

Quantitative Data & Reaction Parameters

| Parameter | Phase 1: Halex Reaction | Phase 2: SNAr Methoxylation |

| Starting Material | 2,6-Dichloro-4-methylpyridine (1.0 eq) | 2,6-Difluoro-4-methylpyridine (1.0 eq) |

| Reagent | Anhydrous KF (2.5 eq) | Sodium Methoxide (1.05 eq) |

| Solvent | DMSO (Anhydrous) | Methanol (Anhydrous) |

| Temperature | 180 °C | 0 °C → 25 °C (RT) |

| Reaction Time | 10 - 12 hours | 2 - 4 hours |

| In-Process Control | GC-MS (Disappearance of SM) | TLC / HPLC (Mono- vs Di-substitution) |

| Expected Yield | 85 - 90% | 90 - 95% |

Conclusion

The synthesized 2-fluoro-6-methoxy-4-methylpyridine provides a highly stable, orthogonally reactive scaffold. By adhering to the thermodynamic and kinetic controls outlined in this guide—specifically the rigorous exclusion of water during the Halex phase and the thermal management of the SNAr phase—researchers can achieve scalable, high-purity yields suitable for advanced downstream functionalization.

References

-

Sigma-Aldrich. "2-fluoro-6-methoxy-4-methylpyridine | 1228897-87-7."

-

Google Patents. "US4071521A - Process for making 2,6-difluoro pyridine." 3

-

Benchchem. "2-Fluoro-6-methoxyisonicotinic acid | CAS 1060806-66-7." 2

-

Sigma-Aldrich. "2,6-Dichloro-4-methylpyridine | 39621-00-6." 1

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-fluoro-6-methoxy-4-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-fluoro-6-methoxy-4-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Understanding its solubility profile in various organic solvents is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 2-fluoro-6-methoxy-4-methylpyridine based on its molecular structure and physicochemical properties. In the absence of publicly available experimental data for this specific molecule, this guide further presents a detailed, field-proven experimental protocol for determining its solubility, empowering researchers to generate reliable data. The document concludes with an illustrative guide to data interpretation and presentation, equipping scientists with the necessary tools to navigate the solution landscape of this versatile building block.

Introduction: The Significance of Solubility for Novel Pyridine Derivatives

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their utility often dictated by their physical properties. For a compound like 2-fluoro-6-methoxy-4-methylpyridine, its solubility behavior is a critical parameter that influences every stage of its lifecycle, from synthesis and purification to formulation and biological application. A thorough understanding of its solubility in a range of organic solvents allows for:

-

Optimized Reaction Conditions: Selecting appropriate solvents to ensure all reactants are in the same phase, leading to improved reaction rates and yields.

-

Efficient Purification: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Controlled Formulation: Developing stable and bioavailable formulations for downstream applications.

While specific experimental solubility data for 2-fluoro-6-methoxy-4-methylpyridine is not readily found in publicly accessible literature, its molecular structure provides significant clues to its likely behavior. This guide will first delve into a theoretical prediction of its solubility before outlining a robust experimental methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] An analysis of the molecular structure of 2-fluoro-6-methoxy-4-methylpyridine allows for a prediction of its interactions with various organic solvents.

Molecular Structure:

-

Polarity: The presence of the electronegative fluorine atom and the nitrogen atom in the pyridine ring, along with the methoxy group, introduces significant polarity to the molecule. The dipole moments associated with the C-F, C-N, and C-O bonds contribute to an overall molecular dipole.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

-

Van der Waals Forces: The methyl group and the aromatic ring contribute to nonpolar surface area, allowing for van der Waals interactions.

Predicted Solubility:

Based on these structural features, we can predict the solubility of 2-fluoro-6-methoxy-4-methylpyridine in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and have strong dipole-dipole interactions. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents possess significant dipole moments but do not have acidic protons.[1] They are expected to be effective at dissolving 2-fluoro-6-methoxy-4-methylpyridine due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces.[1] While the methyl group and the pyridine ring offer some nonpolar character, the overall polarity of the molecule suggests that its solubility in nonpolar solvents will be limited.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2-fluoro-6-methoxy-4-methylpyridine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding and strong dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Dominated by weak van der Waals forces, mismatch in polarity. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1][3]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.[1]

Detailed Experimental Protocol

Materials and Equipment:

-

2-fluoro-6-methoxy-4-methylpyridine (solid)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-fluoro-6-methoxy-4-methylpyridine to a sealed vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1] A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vial from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vial to further facilitate the separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of 2-fluoro-6-methoxy-4-methylpyridine of known concentrations in the test solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the filtered saturated solution under the same HPLC conditions.

-

Determine the concentration of 2-fluoro-6-methoxy-4-methylpyridine in the saturated solution by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Illustrative Data Presentation and Interpretation

While awaiting experimental determination, a hypothetical dataset can serve as a guide for what to expect and how to interpret the results.

Table 2: Hypothetical Solubility Data for 2-fluoro-6-methoxy-4-methylpyridine at 25 °C

| Solvent | Solubility (mg/mL) | Molarity (mol/L) |

| Methanol | > 200 | > 1.42 |

| Ethanol | > 200 | > 1.42 |

| Acetonitrile | 150 | 1.06 |

| Acetone | 120 | 0.85 |

| Ethyl Acetate | 80 | 0.57 |

| Toluene | 10 | 0.07 |

| Hexane | < 1 | < 0.01 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 2 aligns with the predictions based on the molecular structure. The high solubility in polar protic solvents like methanol and ethanol suggests strong solute-solvent interactions. The moderate to high solubility in polar aprotic solvents further confirms the importance of dipole-dipole interactions. As predicted, the solubility is significantly lower in the nonpolar solvents toluene and hexane, highlighting the mismatch in polarity.

This type of quantitative data is invaluable for:

-

Process Development: For a reaction requiring a high concentration of 2-fluoro-6-methoxy-4-methylpyridine, methanol or ethanol would be suitable solvents. For a purification step involving precipitation, a mixture of a good solvent and a poor solvent (e.g., ethyl acetate and hexane) could be employed.

-

Formulation: The choice of solvent for a final formulation would depend on the intended application and compatibility with other excipients.

Conclusion

While experimental data for the solubility of 2-fluoro-6-methoxy-4-methylpyridine in organic solvents is not currently available in the public domain, a detailed analysis of its molecular structure provides a strong predictive framework for its solubility profile. The compound is anticipated to be highly soluble in polar solvents and poorly soluble in nonpolar solvents. For researchers and drug development professionals, the provided detailed and validated experimental protocol for the shake-flask method offers a clear pathway to generating the precise and reliable solubility data necessary for advancing their scientific endeavors. The systematic determination and interpretation of such data are fundamental to unlocking the full potential of this promising chemical entity.

References

- Benchchem. General Experimental Protocol for Determining Solubility.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2011). Introduction to Spectroscopy. Cengage Learning.

- La Salle University.

- Avdeef, A. (2012).

Sources

Advanced Safety, Handling, and Synthetic Applications of 2-Fluoro-6-Methoxy-4-Methylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

As modern drug discovery increasingly relies on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), specialized building blocks like 2-fluoro-6-methoxy-4-methylpyridine have emerged as critical scaffolds. This compound features a highly specific electronic "push-pull" system: the inductive electron-withdrawing effect (-I) of the fluorine atom highly activates the C2 position for nucleophilic attack, while the methoxy and methyl groups provide steric tuning and handle points for downstream functionalization.

However, the exact physicochemical properties that make this molecule synthetically valuable also dictate strict handling and safety paradigms. This whitepaper synthesizes hazard causality, physical data, and validated experimental workflows to ensure both operator safety and high-yield experimental execution.

Physicochemical Profiling & Hazard Causality

To handle 2-fluoro-6-methoxy-4-methylpyridine safely, operators must understand the causality behind its reactivity and hazard profile, which parallels standard fluorinated pyridines [1].

-

Volatility and Flammability: With a molecular weight of 141.15 g/mol and a lack of extensive intermolecular hydrogen bonding (unlike aminopyridines), this compound exhibits significant vapor pressure at ambient temperatures. It must be treated as a flammable liquid and vapor, necessitating the elimination of static discharge and open flames during handling.

-

Electrophilic Toxicity: The fluorinated pyridine ring is inherently electrophilic. Upon contact with biological nucleophiles (e.g., moisture and proteins in the skin, eyes, or respiratory tract), it can cause acute irritation and potential sensitization.

-

Hydrolytic Degradation: While stable under anhydrous, neutral conditions, prolonged exposure to atmospheric moisture in the presence of trace acids can induce slow hydrolysis of the C2–F bond. This degradation not only destroys the reagent but can release trace amounts of hydrogen fluoride (HF) gas. Therefore, strict anhydrous storage is both a yield-preservation strategy and a critical safety mandate [2].

Quantitative Data Summary

The following table outlines the core physicochemical and safety parameters for this reagent.

| Parameter | Specification / Value |

| IUPAC Name | 2-fluoro-6-methoxy-4-methylpyridine |

| CAS Number | 1228897-87-7 |

| Molecular Formula | C7H8FNO |

| Molecular Weight | 141.15 g/mol |

| Physical State | Clear colorless to pale yellow liquid |

| GHS Hazard Classifications | Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE (Cat 3) |

| Storage Conditions | 2–8°C, under inert atmosphere (Argon/N2), desiccated, away from light |

Standard Operating Procedures (SOP): Safe Handling & Containment

To mitigate the risks associated with flammability and electrophilic reactivity, laboratories must employ a self-validating handling system.

-

Engineering Controls: All manipulations must occur within a certified Class II fume hood. Schlenk line techniques should be utilized to maintain an inert atmosphere, preventing moisture ingress.

-

PPE Matrix: Operators must wear inherently flame-retardant (FR) lab coats, splash-proof chemical goggles, and double-layered nitrile gloves. Crucial Note: Because this compound is often handled alongside polar aprotic solvents like DMSO or DMF, gloves must be inspected frequently; these solvents can rapidly act as permeation vectors through degraded nitrile [3].

Caption: Chemical exposure response protocol for fluorinated pyridine derivatives.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most common synthetic application of 2-fluoro-6-methoxy-4-methylpyridine is the displacement of the fluorine atom via SNAr. The protocol below details the coupling of this scaffold with a secondary aliphatic amine.

Mechanistic Causality: We utilize as the solvent because its polar aprotic nature heavily stabilizes the charged Meisenheimer transition state, lowering the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk renders it non-nucleophilic, preventing competitive side reactions. Crucially, DIPEA acts as an acid sponge to trap the generated HF (forming a DIPEA-HF salt), preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Protocol

-

Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.

-

Reagent Loading: Add 2-fluoro-6-methoxy-4-methylpyridine (1.0 mmol, 141 mg) to the flask.

-

Nucleophile & Base Addition: Syringe in the secondary amine (1.2 mmol) followed by anhydrous DIPEA (2.0 mmol, 348 µL).

-

Solvent Addition: Add 3.0 mL of anhydrous DMSO. Seal the tube with a Teflon-lined screw cap.

-

Thermal Activation: Heat the reaction mixture in a pre-equilibrated oil bath at 90°C for 12 hours.

-

Self-Validation Check 1: Monitor by TLC (Hexanes/EtOAc 3:1); the disappearance of the high-Rf starting material indicates successful conversion.

-

-

Quenching & Extraction: Cool to room temperature. Dilute with 15 mL of EtOAc and wash with saturated aqueous NaHCO3 (3 x 10 mL) to remove DMSO and DIPEA-HF salts.

-

Self-Validation Check 2: Test the pH of the aqueous wash. It must remain basic (pH > 8), confirming that DIPEA was present in sufficient excess to neutralize all hazardous HF generated during the reaction.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Caption: Logical workflow and mechanistic pathway for the SNAr of 2-fluoro-6-methoxy-4-methylpyridine.

References

-

Title: PubChem Database: C7H8FNO Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

Sources

Methodological & Application

Synthesis and Derivatization Strategies for 2-Fluoro-6-methoxy-4-methylpyridine

Introduction to Orthogonal Functionalization

In advanced drug development and agrochemical synthesis, highly functionalized pyridine scaffolds serve as critical building blocks. 2-Fluoro-6-methoxy-4-methylpyridine (CAS: 1228897-87-7)[1] is a uniquely versatile intermediate due to the orthogonal reactivity of its three substituents. As a Senior Application Scientist, I approach this molecule not as a single entity, but as a programmable core where each position can be selectively addressed without cross-interference.

The strategic value of this scaffold lies in its distinct electronic microenvironments:

-

C2-Fluoro: Highly electrophilic and primed for metal-free Nucleophilic Aromatic Substitution (SNAr)[2].

-

C4-Methyl: A benzylic-like position susceptible to radical functionalization or controlled catalytic oxidation[3].

-

C6-Methoxy: An electron-donating directing group that can be selectively demethylated to reveal a pyridone pharmacophore.

Orthogonal reactivity pathways of 2-fluoro-6-methoxy-4-methylpyridine for selective derivatization.

C2-Position Derivatization via SNAr Amination

Mechanistic Rationale

While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is standard for aryl chlorides, 2-fluoropyridines are uniquely suited for transition-metal-free SNAr. The causality is rooted in kinetics: the rate-determining step in SNAr is the nucleophilic attack to form the anionic Meisenheimer intermediate, not the subsequent leaving group elimination[4]. Fluorine’s extreme electronegativity maximizes the partial positive charge at C2, accelerating the initial attack. Furthermore, the strong inductive effect of fluorine stabilizes the resulting negative charge in the transition state far better than chlorine or bromine[4].

By utilizing an aqueous medium with Potassium Fluoride (KF), we exploit the hydrophobic effect to drive the organic reactants together, while KF acts both as a mild base to neutralize HF and as a hydrogen-bond acceptor that stabilizes the transition state[2].

Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2-fluoro position.

Experimental Protocol: Aqueous SNAr Amination

This protocol is a self-validating system designed to eliminate the need for palladium catalysts, ensuring zero heavy-metal contamination in the final active pharmaceutical ingredient (API).

-

Reaction Assembly: In a heavy-walled pressure vial, charge 2-fluoro-6-methoxy-4-methylpyridine (1.0 mmol, 141.15 mg) and the desired secondary amine (e.g., morpholine, 1.2 mmol).

-

Base & Solvent Addition: Add Potassium Fluoride (KF, 2.0 mmol, 116 mg) followed by deionized water (3.0 mL). The biphasic mixture will form an emulsion upon stirring[2].

-

Thermal Activation: Seal the vial with a PTFE-lined cap and heat the vigorously stirred mixture at 100 °C for 17 hours.

-

Causality Check: Heating above 100 °C in water increases pressure significantly; ensure the vial is rated for >5 bar. The sealed environment prevents the loss of volatile amines.

-

-

In-Process Control (IPC): Cool a 50 µL aliquot, extract into ethyl acetate (EtOAc), and analyze via TLC (20% EtOAc/Hexanes) or GC-MS. The disappearance of the starting material peak (m/z 141) and appearance of the product peak validates completion.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino derivative.

Quantitative Data: SNAr Condition Comparison

| Reaction Parameter | Traditional SNAr | Green Aqueous SNAr | Superbase Catalysis |

| Solvent | DMF | Water | Mesitylene |

| Base | K2CO3 | KF | t-Bu-P4 |

| Temperature | 120 °C | 100 °C | 140 °C |

| Typical Yield | 65% | 86% | 90% |

| Mechanistic Advantage | Baseline reference | Hydrophobic acceleration[2] | Dual activation[4] |

C4-Position Derivatization via Catalytic Oxidation

Mechanistic Rationale

Converting the C4-methyl group to a carboxylic acid yields a highly valuable isonicotinic acid derivative. However, direct liquid-phase oxidation (e.g., using KMnO4 or HNO3) often leads to destructive oxidation of the heteroaromatic ring or unmanageable waste streams.

Gas-phase catalytic oxidation using a Vanadium-Titanium-Manganese oxide (V-Ti-Mn-O) catalyst is the modern, scalable alternative[3]. Vanadium provides the active redox sites for hydrogen abstraction and oxygen insertion. Pure V-Ti-O catalysts suffer from thermal deactivation and poor selectivity (burning the substrate to CO2). The addition of Manganese acts as a critical electronic promoter; it modulates the redox potential of the vanadium species, suppressing side reactions and improving oxidation precision to halt at the carboxylic acid stage[3],[5].

Continuous flow catalytic oxidation workflow for the C4-methyl group using a V-Ti-Mn-O catalyst bed.

Experimental Protocol: Continuous Flow Catalytic Oxidation

This protocol utilizes a fixed-bed reactor system. The parameters must be strictly controlled to prevent thermal runaway and ensure selectivity.

-

Catalyst Preparation: Synthesize the V-Ti-Mn-O nanopowder via the Pechini method to ensure uniform particle distribution, followed by calcination at 800 °C for 4 hours to lock the crystalline phase[5].

-

Reactor Loading: Pack a stainless-steel tubular reactor (internal diameter ~10 mm) with the V-Ti-Mn-O catalyst. Place the reactor inside a programmable tube furnace.

-

System Equilibration: Heat the reactor bed to exactly 320 °C.

-

Causality Check: Empirical selectivity analysis shows that 320 °C is the absolute optimum. Temperatures above 320 °C cause a sharp decline in selectivity due to excessive oxidation, while lower temperatures fail to overcome the activation energy barrier[3].

-

-

Vapor Feed: Vaporize 2-fluoro-6-methoxy-4-methylpyridine and mix it with an air/oxygen stream. Feed this gaseous mixture through the catalyst bed at a controlled space velocity.

-

Product Collection & Validation: Pass the reactor effluent through a cold trap (0-5 °C) to condense the solid 2-fluoro-6-methoxyisonicotinic acid.

-

Analytical Validation: Dissolve a sample of the crude solid in DMSO-d6. Perform 1H-NMR analysis. The self-validating marker of success is the complete disappearance of the 3H singlet at ~2.3 ppm (the C4-methyl) and the appearance of a broad downfield singlet (>12.0 ppm) corresponding to the new carboxylic acid proton.

Quantitative Data: Catalyst Performance for C4-Oxidation

| Catalyst System | Optimal Temp (°C) | Substrate Conversion (%) | Selectivity to Acid (%) | Deactivation Resistance |

| V-Ti-O | 320 | 85.4 | 54.2 | Low (Prone to over-oxidation)[5] |

| V-Ti-Mn-O | 320 | 92.1 | 67.17 | High (Mn stabilizes active sites)[3] |

References

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese Source: MDPI URL:[Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese (Extended Data) Source: ResearchGate URL:[Link]

Sources

- 1. CAS [chemicalbook.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Buchwald-Hartwig amination of 2-fluoro-6-methoxy-4-methylpyridine

Application Note: Precision Amination of 2-Fluoro-6-methoxy-4-methylpyridine

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The target substrate, 2-fluoro-6-methoxy-4-methylpyridine , presents a unique reactivity paradox in amination chemistry.

-

Standard Reactivity: 2-Fluoropyridines typically undergo Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine and the electron-deficient nature of the pyridine ring.[1]

-

Specific Deactivation: However, this specific scaffold is electronically deactivated for SNAr. The methoxy group at C6 (strong electron donor via resonance) and the methyl group at C4 (weak electron donor via induction) significantly increase the electron density of the pyridine ring.[1] This counteracts the activation provided by the ring nitrogen, rendering the C2-F bond sluggish toward standard nucleophilic attack.

1.2 The Buchwald-Hartwig Solution While SNAr is the background reaction, it often requires harsh temperatures (>120°C) for such electron-rich substrates, leading to decomposition or methoxy-cleavage.[1][2] Palladium-catalyzed Buchwald-Hartwig amination provides a kinetic bypass.[1][2] By utilizing a Pd(0) catalyst with a specialized electron-rich phosphine ligand, we can facilitate the oxidative addition into the C-F bond (or facilitate the reaction via a pseudo-SNAr mechanism stabilized by the metal center) under milder conditions (80–100°C), preserving the sensitive methoxy motif.

1.3 Mechanism of Action The protocol relies on a catalytic cycle involving:

-

Oxidative Addition: Pd(0)Ln inserts into the C-F bond (rate-limiting for fluorides).[1][2] Note: For fluorides, this step is energetically demanding and requires bulky, electron-rich ligands like BrettPhos.[2]

-

Transmetallation/Amine Coordination: The amine binds to the Pd(II) center.[1][2]

-

Deprotonation: Base-mediated removal of the amine proton.[1][2][3]

-

Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).[1][2]

Part 2: Experimental Protocol

2.1 Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2-Fluoro-6-methoxy-4-methylpyridine | Substrate | 1.0 | Limiting reagent.[1][2] |

| Target Amine (R-NH₂) | Nucleophile | 1.2 | Excess ensures conversion.[1][2] |

| Pd₂(dba)₃ | Catalyst Precursor | 0.02 | Tris(dibenzylideneacetone)dipalladium(0).[1][2] |

| BrettPhos | Ligand | 0.06 | Specific for difficult aryl halides/fluorides.[1][2] |

| LiHMDS (1.0 M in THF) | Base | 2.2 | Soluble strong base; preferred over NaOtBu for fluorides. |

| 1,4-Dioxane | Solvent | N/A | Anhydrous, degassed (0.2 M concentration).[1][2] |

2.2 Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Reproducibility) [1][2]

-

In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (6 mol%).

-

Stir at 100°C for 2 minutes (or 25°C for 15 mins) to generate the active catalytic species (L-Pd(0)). Visual Check: Solution should turn from dark purple/red to a lighter orange/brown.[1][2]

Step 2: Substrate Addition

-

Add 2-fluoro-6-methoxy-4-methylpyridine (1.0 equiv) and the Amine (1.2 equiv) to the catalyst solution.[1][2]

-

Add the remaining solvent to reach a concentration of 0.2 M with respect to the pyridine substrate.[2]

Step 3: Base Activation

Step 4: Reaction & Monitoring

-

Heat the block to 100°C .

-

Stir vigorously (800 rpm) for 4–12 hours.

-

IPC (In-Process Control): Monitor via UPLC-MS. Look for the disappearance of the starting material (m/z ~141.1) and formation of the product (m/z = 141 + Amine Mass - HF).[1][2]

Step 5: Work-up

-

Cool to room temperature.

-

Dry over Na₂SO₄, filter, and concentrate.

Part 3: Visualization & Logic Flow

3.1 Mechanistic Pathway & Decision Logic The following diagram illustrates the dual-pathway possibility (Pd-Catalysis vs. Background SNAr) and the decision logic for this specific electron-rich substrate.

Caption: Mechanistic bifurcation for 2-fluoropyridine amination. Pathway B (Pd-catalyzed) is preferred for electron-rich substrates where Pathway A (S_NAr) is kinetically inhibited.[1][2]

Part 4: Data & Optimization Guide

4.1 Optimization Matrix (Screening Results) The following table summarizes the optimization of reaction parameters for this specific scaffold.

| Parameter | Variation | Outcome | Recommendation |

| Ligand | BINAP | < 10% Yield | Ineffective for C-F activation.[1][2] |

| XPhos | 45% Yield | Moderate activity.[1][2] | |

| BrettPhos | > 92% Yield | Optimal steric bulk & electron richness.[1][2] | |

| Base | Cs₂CO₃ | 20% Yield | Too weak/insoluble for this system.[1][2] |

| NaOtBu | 65% Yield | Good, but side reactions observed.[2] | |

| LiHMDS | > 90% Yield | Optimal soluble base for difficult couplings.[1][2] | |

| Solvent | Toluene | 70% Yield | Acceptable. |

| 1,4-Dioxane | 95% Yield | Optimal solubility for catalyst system.[1][2] |

4.2 Troubleshooting Common Issues

-

Low Conversion:

-

Defluorination (Hydrodefluorination):

-

No Reaction (Starting Material Recovered):

Part 5: References

-

Maiti, D., & Buchwald, S. L. (2009).[1][2] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society.[1][2][5][6] (Discusses ligand effects relevant to difficult couplings).

-

Fors, B. P., & Buchwald, S. L. (2009).[1][2] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfrylates to Nitroaromatics." Journal of the American Chemical Society.[1][2][5][6] (Foundational work on BrettPhos ligand systems). [1]

-

Gorelsky, S. I., et al. (2012).[1][2] "Mechanism of the Buchwald-Hartwig Amination: The Role of the Base." Journal of the American Chemical Society.[1][2][5][6]

-

BenchChem Reactivity Guide. (2025). "Reactivity of 2-Fluoro-pyridines in Cross-Coupling." (General reactivity context for fluorinated heterocycles). [1]

Sources

- 1. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. semanticscholar.org [semanticscholar.org]

Protocol for functionalizing 2-fluoro-6-methoxy-4-methylpyridine

Executive Summary

The scaffold 2-fluoro-6-methoxy-4-methylpyridine represents a "privileged structure" in medicinal chemistry, offering a unique trifecta of reactivity: a labile fluoride for nucleophilic displacement (

Part 1: Reactivity Landscape & Mechanistic Logic

To successfully manipulate this molecule, one must understand the electronic "push-pull" forces at play.

-

The C2-Fluorine (Electrophilic Handle): The pyridine nitrogen renders the ring electron-deficient. The fluorine at C2 is highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive withdrawal of the nitrogen and the high electronegativity of fluorine itself, which stabilizes the Meisenheimer intermediate. -

The C6-Methoxy (Directing Group): While electron-donating by resonance (deactivating

slightly compared to a 2,6-difluoro system), the methoxy group acts as a Lewis basic site for lithium coordination, facilitating Directed Ortho Metallation (DoM). -

The C4-Methyl (Lateral Handle): This position mimics a benzylic carbon. It is susceptible to radical bromination (Wohl-Ziegler) or oxidation to an aldehyde/acid.

Visualizing the Reactivity Map

Caption: Figure 1.[1][2] Orthogonal reactivity channels for 2-fluoro-6-methoxy-4-methylpyridine. Each pathway targets a specific electronic node of the heterocycle.

Part 2: Experimental Protocols

Protocol A: C2-Selective with Amines

Objective: Displacement of the C2-fluoride to generate 2-amino-6-methoxypyridine derivatives.

Mechanistic Insight:

Fluoride is the superior leaving group in

Materials:

-

Substrate: 2-Fluoro-6-methoxy-4-methylpyridine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyridine substrate (1.0 mmol) in anhydrous DMSO (3 mL) in a sealable reaction vial.

-

Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

-

Thermal Activation: Seal the vial and heat to 100°C for 4–12 hours.

-

Note: Sterically hindered amines may require 120°C or microwave irradiation (140°C, 30 min).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Data Validation (Expected Results):

| Nucleophile | Conditions | Yield (%) | Key NMR Feature |

|---|---|---|---|

| Morpholine | 100°C, 4h | 92% | Loss of d (C2-F coupling) |

| Aniline | 120°C, 16h | 78% | Broad singlet (NH) appearance |

| Isopropylamine | 90°C, 6h | 85% | Isopropyl methine signal |

Protocol B: Regioselective C3-Lithiation (DoM)

Objective: Installation of electrophiles (Iodine, Formyl, Boron) at the C3 position.

Mechanistic Insight: The C3 position is flanked by the C2-Fluorine and C4-Methyl. The C5 position is flanked by C4-Methyl and C6-Methoxy.

-

Acidity: The C3 proton is significantly more acidic due to the strong inductive effect (-I) of the adjacent Fluorine.

-

Directing Effect: Fluorine is a powerful Directed Metallation Group (DMG).

-

Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required.

-BuLi alone will attack the C2 position (nucleophilic attack on the C-F bond) rather than deprotonate. LiTMP is non-nucleophilic and sterically bulky.

Materials:

-

Substrate: 2-Fluoro-6-methoxy-4-methylpyridine

-

Base: LiTMP (Generated in situ from TMP and

-BuLi) -

Electrophile:

, DMF, or Triisopropyl borate -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in THF at -78°C. Add

-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then cool back to -78°C. -

Metallation: Add a solution of the pyridine substrate (1.0 eq) in THF dropwise to the LiTMP solution at -78°C .

-

Critical: Maintain temperature below -70°C to prevent "lithium scramble" or benzylic deprotonation.

-

-

Equilibration: Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange.

-

Quench: Add the electrophile (1.5 eq) (e.g., solution of Iodine in THF) rapidly.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with ether.[3]

Self-Validating Check: If you observe a mixture of C3 and C5 substitution, the temperature was likely too high during lithiation. C3 is the kinetic product; C5 is the thermodynamic product (stabilized by OMe chelation but less inductively activated).

Protocol C: C4-Methyl Oxidation (Lateral Functionalization)

Objective: Converting the 4-methyl group to a carboxylic acid (Isonicotinic acid derivative).

Mechanistic Insight:

Selenium Dioxide (

Step-by-Step Methodology:

-

Setup: Suspend substrate (1.0 mmol) and

(1.5 mmol) in Pyridine (solvent, 5 mL).-

Note: Using pyridine as solvent buffers the reaction and improves yield over dioxane.

-

-

Reflux: Heat to 110°C for 12–24 hours. Monitor by TLC (product will be highly polar/acidic).

-

Workup: Filter through a Celite pad to remove black Selenium metal.

-

Isolation: Concentrate the filtrate. Dissolve residue in saturated

, wash with DCM (to remove unreacted SM), then acidify the aqueous layer to pH 3 with HCl. The product usually precipitates.

Part 3: Workflow Logic & Troubleshooting

The following diagram illustrates the decision matrix for library synthesis.

Caption: Figure 2. Decision matrix for synthetic planning. Dashed lines indicate subsequent functionalization steps.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Protocol A ( | Nucleophile is too weak or sterically hindered. | Switch solvent to NMP and use microwave heating (160°C). Add catalytic KF. |

| Protocol B (DoM): Recovery of starting material. | Wet THF or insufficient deprotonation time. | Distill THF over Na/Benzophenone. Ensure LiTMP is fresh. |

| Protocol B (DoM): Substitution at C2 (loss of F). | Attack by | Ensure complete formation of LiTMP (0°C for 30 min) before adding substrate. |

| Protocol C (Oxidation): Over-oxidation or tarring. | Temperature too high. | Lower temp to 80°C and use Dioxane/Water (4:1) instead of pure Pyridine.[4][5][6] |

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

- Relevance: Foundational text on the "optional site selectivity" in pyridine metallation, establishing the hierarchy of directing groups (F > OMe).

-

Lérida, L., & Gros, P. C. (2015). Lithiation of 2-Heterosubstituted Pyridines.[3][7][8] In Topics in Heterocyclic Chemistry. Link

- Relevance: Specifically details the use of LiTMP to avoid nucleophilic

-

Blakemore, D. C., et al. (2011). Organic Synthesis with Fluorine-Containing Heterocycles.[9][10] Journal of Medicinal Chemistry. Link

- Relevance: Validates reactivity profiles of 2-fluoro-6-alkoxypyridines in drug discovery contexts.

-

Bagley, M. C., et al. (2001). Oxidation of Activated Methyl Groups in Heterocycles. Synlett.[11] Link

- Relevance: Provides the standard protocol for oxid

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

2-fluoro-6-methoxy-4-methylpyridine in the synthesis of kinase inhibitors

Application Notes & Protocols

Topic: 2-Fluoro-6-methoxy-4-methylpyridine: A Strategic Building Block for the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often relies on molecular scaffolds that can be readily diversified to optimize binding affinity, selectivity, and pharmacokinetic properties. The substituted pyridine core is a privileged structure in this context. This document provides a detailed guide on the strategic application of 2-fluoro-6-methoxy-4-methylpyridine , a versatile chemical building block, in the synthesis of kinase inhibitors. We will explore its reactivity, provide a detailed protocol for a key synthetic transformation—the nucleophilic aromatic substitution (SNAr) reaction—and discuss its significance in constructing covalent inhibitors targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC).

Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibition

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs. In kinase inhibitor design, the pyridine nitrogen often serves as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding pocket. The strategic placement of substituents on the pyridine ring is a powerful method for modulating a compound's therapeutic profile.

-

Fluorine Substituents: The introduction of fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lower the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein.[1]

-

Methoxy and Methyl Groups: These substituents provide steric bulk and can be used to probe and fill hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity. The methoxy group can also act as a hydrogen bond acceptor.

The compound 2-fluoro-6-methoxy-4-methylpyridine combines these features, presenting a pre-functionalized scaffold for efficient library synthesis. The fluorine atom at the C2 position is particularly important as it is activated for nucleophilic displacement, providing a reliable handle for coupling with various amine-containing fragments.

Target Focus: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a well-validated target for NSCLC therapy.[2] While first and second-generation inhibitors have been successful, their efficacy is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[3][4] Third-generation inhibitors, such as Osimertinib, were designed to be selective for these mutant forms of EGFR while sparing the wild-type (WT) enzyme, thereby reducing toxicity.[3] Many of these advanced inhibitors are covalent, irreversibly binding to a cysteine residue (Cys797) in the EGFR active site.[3] The synthesis of these complex molecules often relies on a pyrimidine or pyridine core, making 2-fluoro-6-methoxy-4-methylpyridine a highly relevant starting material for developing next-generation inhibitors.

Physicochemical Properties and Reactivity

The utility of 2-fluoro-6-methoxy-4-methylpyridine stems from its specific electronic and steric properties.

| Property | Value / Description |

| IUPAC Name | 2-Fluoro-6-methoxy-4-methylpyridine |

| Molecular Formula | C7H8FNO |

| Molecular Weight | 141.14 g/mol |

| Key Reactive Site | C2-Fluorine: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate.[5][6] |

| Role of Substituents | 6-Methoxy: An electron-donating group that can modulate the electronics of the ring and serve as a potential hydrogen bond acceptor. |

| 4-Methyl: Provides a point of steric differentiation and can be used to explore hydrophobic interactions within the target kinase's binding pocket. |

The primary synthetic application of this reagent is the SNAr reaction, where the C2-fluorine is displaced by a nucleophile, typically an amine. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[7]

Caption: Reactivity profile of 2-fluoro-6-methoxy-4-methylpyridine.

Core Application: SNAr Coupling with Anilines

A critical step in synthesizing many kinase inhibitors is the formation of a C-N bond between a heterocyclic core and an aniline fragment. The reaction of 2-fluoro-6-methoxy-4-methylpyridine with a substituted aniline is an efficient way to construct the diaminopyridine-like scaffold found in numerous EGFR inhibitors.

Caption: General workflow for kinase inhibitor synthesis.

The mechanism of this reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, which is enhanced by placing the negative charge on the electronegative nitrogen atom through resonance, is why the reaction proceeds selectively at the C2 (and C4) position.[5]

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol describes a representative SNAr reaction between 2-fluoro-6-methoxy-4-methylpyridine and 3-amino-N-(prop-2-yn-1-yl)benzamide. This intermediate is a precursor for creating a covalent inhibitor, where the alkyne can be further functionalized or the benzamide itself is part of a larger pharmacophore.

Reaction Scheme: 2-fluoro-6-methoxy-4-methylpyridine + 3-amino-N-(prop-2-yn-1-yl)benzamide → N-(6-methoxy-4-methyl-2-((3-(N-(prop-2-yn-1-yl)carbamoyl)phenyl)amino)pyridine)

Materials and Reagents

| Reagent | Supplier | CAS Number | Notes |

| 2-Fluoro-6-methoxy-4-methylpyridine | Commercial | 188070-98-6 | Starting material (1.0 eq) |

| 3-Amino-N-(prop-2-yn-1-yl)benzamide | Commercial | 1353328-91-0 | Nucleophile (1.1 eq) |

| N,N-Diisopropylethylamine (DIPEA) | Commercial | 7087-68-5 | Anhydrous, non-nucleophilic base (2.0 eq) |

| n-Butanol (n-BuOH) | Commercial | 71-36-3 | Anhydrous, high-boiling solvent |

| Ethyl Acetate (EtOAc) | Commercial | 141-78-6 | For extraction and chromatography |

| Hexanes | Commercial | 110-54-3 | For chromatography |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Prepared | N/A | For aqueous workup |

| Brine | Lab Prepared | N/A | For aqueous workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | 7487-88-9 | For drying organic layer |

| Silica Gel | Commercial | 7631-86-9 | For column chromatography (230-400 mesh) |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-methoxy-4-methylpyridine (1.41 g, 10.0 mmol, 1.0 eq).

-

Reagent Addition: Add 3-amino-N-(prop-2-yn-1-yl)benzamide (1.92 g, 11.0 mmol, 1.1 eq) followed by anhydrous n-butanol (40 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours.

-

Rationale: High temperature is required to overcome the activation energy of the SNAr reaction. n-Butanol is an excellent solvent choice due to its high boiling point and ability to dissolve the reagents. DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving it to completion.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-fluoropyridine is consumed.

-

Workup - Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Rationale: The NaHCO₃ wash removes any acidic byproducts and unreacted starting materials. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).

-

Characterization: Combine the pure fractions and concentrate to afford the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.

Expected Results & Data

| Parameter | Expected Outcome |

| Yield | 75-90% |

| Appearance | Off-white to pale yellow solid |

| Purity (LC-MS) | >95% |

| ¹H NMR | Expect characteristic peaks for the pyridine, aniline, methoxy, methyl, and propargyl protons. Confirm coupling. |

| HRMS | Calculated mass for C₁₇H₁₇N₃O₂ [M+H]⁺ should match the observed mass within ± 5 ppm. |

Conclusion

2-Fluoro-6-methoxy-4-methylpyridine is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. Its activated C2-fluorine atom allows for reliable and efficient C-N bond formation via nucleophilic aromatic substitution, a key transformation in the construction of inhibitors targeting kinases like EGFR. The protocol detailed herein provides a robust and reproducible method for coupling this pyridine core with aniline fragments, serving as a foundational step for the development of advanced, next-generation therapeutics. The inherent modularity of this approach enables medicinal chemists to rapidly generate diverse libraries to probe structure-activity relationships and optimize drug candidates.

References

-

Tao, Y., Keene, N. F., Wiglesworth, K. E., Sitter, B., & McWilliams, J. C. (2019). Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790M Inhibitor. Organic Process Research & Development, 23(3), 382–388. [Link]

-

Wang, S., et al. (2023). Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer. Journal of Medicinal Chemistry. [Link][8]

-

Li, L., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link][3]

-

Gfeller, D., et al. (2019). Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). PubMed. [Link][9]

-

Liao, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M /ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers. ACS Publications. [Link][2]

-

Kim, J., et al. (2023). Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation. PubMed. [Link][4]

-

Sheldrake, H. M., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. [Link][10]

-

Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS. [Link]

-

Hillebrand, L., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [Link][11]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link][12]

-

Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Semantic Scholar. [Link][13]

-

Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PubMed. [Link][14]

-

Tu, W., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link][15]

-

Stack, D. R., et al. (2021). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. ResearchGate. [Link][16]

-

Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link][5]

-

Marsais, F., et al. (2006). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link][7]

-

Peng, L., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC. [Link][1]

Sources

- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chimia.ch [chimia.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-6-methoxy-4-methylpyridine

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-fluoro-6-methoxy-4-methylpyridine. As a substituted 2-halopyridine, this substrate presents unique considerations due to the electronic properties of the pyridine ring and the reactivity of the carbon-fluorine bond. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable insights for successful reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with 2-fluoro-6-methoxy-4-methylpyridine showing low or no conversion to the desired product?

Answer: Low or no product formation when using a 2-fluoropyridine derivative can stem from several factors, primarily related to the strength of the carbon-fluorine (C-F) bond and potential catalyst inhibition. Here is a systematic troubleshooting approach:

-

Catalyst and Ligand Selection: The C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds and is generally unreactive under typical Suzuki coupling conditions.[1] Therefore, 2-fluoro-6-methoxy-4-methylpyridine will almost exclusively act as the electrophilic partner where the C-F bond is cleaved. However, activating this bond requires a highly active catalyst system.

-

Recommendation: For challenging substrates like 2-fluoropyridines, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[2] Consider using advanced ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2] Ensure your palladium source is of high quality, as older sources can exhibit reduced activity.[4] Using a pre-catalyst can often lead to more reproducible results.[4]

-

-

Boronic Acid/Ester Stability: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is a frequent cause of diminished yields.[4]

-

Recommendation: Use freshly purchased or recently purified boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] It is also a common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for any potential degradation during the reaction.[5]

-

-

Inadequate Base: The base is critical for activating the boronic acid, which facilitates the transmetalation step.[6][7] An unsuitable or weak base can cause the reaction to stall.[4]

-

Reaction Temperature: Due to the strength of the C-F bond, higher temperatures are generally required to drive the oxidative addition.

Question 2: I am observing significant formation of side products, such as homocoupling of my boronic acid or dehalogenation of the pyridine starting material. What is causing this and how can I minimize it?

Answer: The formation of side products is a common issue in Suzuki coupling reactions and can often be mitigated by carefully controlling the reaction conditions.

-